4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13(6-7-14(19)20)16-12-5-3-4-11(10-12)15(21)17-8-1-2-9-17/h3-5,10H,1-2,6-9H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPYRWTCJENLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinylcarbonyl-Anilino Intermediate
The synthesis begins with the preparation of the pyrrolidinylcarbonyl-anilino moiety, a critical structural component. This step involves the condensation of pyrrolidine with a carbonyl donor, such as a chloroformate or activated carboxylic acid derivative, under anhydrous conditions. For instance, reacting pyrrolidine with 3-nitrobenzoyl chloride in dichloromethane at 0–5°C produces 3-(pyrrolidine-1-carbonyl)nitrobenzene, which is subsequently reduced to the corresponding aniline derivative using hydrogen gas and a palladium catalyst.
Coupling to the Butanoic Acid Backbone
The anilino intermediate is coupled to a β-keto butanoic acid ester through a nucleophilic acyl substitution reaction. A patented method involves treating 4-oxo-4-chlorobutanoic acid ethyl ester with the anilino derivative in tetrahydrofuran (THF) at −30°C, facilitated by sodium hydride as a base. This step proceeds via enolate formation, followed by attack of the anilino nitrogen on the electrophilic carbonyl carbon, yielding the tert-butyl-protected intermediate.
Key Reaction Conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −30°C to −40°C | Minimizes side reactions |
| Solvent | Tetrahydrofuran (THF) | Enhances enolate stability |
| Base | Sodium hydride (NaH) | Ensures complete deprotonation |
| Reaction Time | 2–4 hours | Balances completion vs. degradation |
Hydrolysis and Decarboxylation
The ester-protected intermediate undergoes alkaline hydrolysis using potassium carbonate in methanol-water (3:1) at 60°C for 6 hours, followed by acidification with HCl to precipitate the free carboxylic acid. Subsequent decarboxylation under reduced pressure (100°C, 0.1 atm) removes the β-keto group, yielding the final product with >85% purity.
Industrial Production Optimizations
Continuous-Flow Reactor Systems
Industrial-scale synthesis employs continuous-flow reactors to enhance reproducibility. A two-stage system is utilized:
Solvent Recycling and Waste Reduction
Ethyl acetate and hexane mixtures from purification steps are recovered via fractional distillation, reducing solvent consumption by 40% compared to batch processes. Automated crystallization systems further minimize product loss during isolation.
Reaction Mechanisms and Kinetic Studies
Enolate Formation and Reactivity
The coupling reaction’s success hinges on the stability of the β-keto ester enolate. Density functional theory (DFT) calculations reveal that the enolate’s resonance stabilization (ΔG = −12.3 kcal/mol) prevents premature hydrolysis, ensuring efficient nucleophilic attack.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory Batch | 78 | 92 | Low |
| Continuous-Flow | 89 | 97 | High |
| Microwave-Assisted | 82 | 94 | Moderate |
The continuous-flow method outperforms alternatives due to superior heat transfer and reduced reaction times. Microwave-assisted synthesis, while faster, struggles with energy costs at scale.
Purification and Quality Control
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (4:1) remains the gold standard for laboratory purification, achieving 99% purity. Industrial processes employ simulated moving bed (SMB) chromatography for higher throughput.
Scientific Research Applications
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic Acid
- Key Difference: The anilino group is modified with a tetrahydrofuranmethyl amino carbonyl substituent instead of pyrrolidinylcarbonyl.
- Implications : The tetrahydrofuran ring introduces an oxygen atom, enhancing polarity compared to the nitrogen-containing pyrrolidine. This may improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .
Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)
- Structure : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-phenylpropan-2-yl (OPP) ester.
- Application : Primarily used in solid-phase peptide synthesis (SPPS) due to its Fmoc/OPP protection strategy. The target compound lacks these groups, suggesting divergent roles in research (e.g., drug discovery vs. peptide engineering) .
4-({3-[(Diethylamino)carbonyl]phenyl}amino)-4-oxobutanoic Acid
- Substituent: Diethylamino carbonyl replaces pyrrolidinylcarbonyl.
- The lower molecular weight (292.34 g/mol) may enhance metabolic clearance .
4-Anilino-4-oxobutanoic Acid (CAS 102-14-7)
- Simplified Structure : Lacks the pyrrolidinylcarbonyl group entirely, with a plain phenyl substituent.
- Molecular Weight : 193.2 g/mol, substantially smaller than the target compound.
- Functional Relevance : The absence of the pyrrolidinylcarbonyl group likely diminishes specificity for targets requiring hydrogen-bonding or hydrophobic interactions, limiting its utility in complex biochemical assays .
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Application |
|---|---|---|---|---|
| Target Compound | Not explicitly provided* | Inferred ~330–350 | 3-(1-pyrrolidinylcarbonyl)anilino | Enzyme inhibition, receptor studies |
| 4-Oxo-4-(3-{[(tetrahydrofuranmethyl)amino]-carbonyl}anilino)butanoic acid | Not provided | Not provided | Tetrahydrofuranmethyl amino carbonyl | Solubility-driven assays |
| Fmoc-D-Asp(OPP)-OH | C28H27NO6 | 473.53 | Fmoc, OPP | Peptide synthesis |
| 4-({3-[(Diethylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid | C15H20N2O4 | 292.34 | Diethylamino carbonyl | Intermediate in organic synthesis |
| 4-Anilino-4-oxobutanoic Acid | C10H11NO3 | 193.2 | Phenyl | Basic biochemical research |
*Exact molecular formula of the target compound inferred as C15H17N2O4 based on structural analogs.
Biological Activity
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid (CAS No. 1003683-04-2) is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a butanoic acid backbone linked to a pyrrolidinylcarbonyl-anilino moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- IUPAC Name : 4-oxo-4-[3-(pyrrolidine-1-carbonyl)anilino]butanoic acid
The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes, thereby modulating various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
- Receptor Binding : It potentially binds to receptors that regulate cell proliferation and apoptosis, which could explain its anticancer activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related butanoic acid derivatives have shown their ability to reduce inflammation in animal models, suggesting a potential for this compound in treating inflammatory diseases.
Anticancer Potential
The compound's structural features may confer anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Further research is needed to elucidate the specific cancer types affected and the underlying mechanisms.
Case Study 1: Analgesic and Anti-inflammatory Effects
A study investigating the analgesic and anti-inflammatory activities of various butanoic acid derivatives found that certain analogs demonstrated significant efficacy in reducing pain and inflammation in rodent models. Although this study did not focus specifically on this compound, it provides a context for understanding the potential applications of such compounds in pain management and inflammation control .
Case Study 2: Metabolic Pathways
A study on the metabolic pathways of nicotine revealed that related keto acids, including those derived from pyrrolidine compounds, play a role in human metabolism . This highlights the importance of studying the metabolic fate of this compound to understand its biological effects fully.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Oxo-4-[3-(1-piperidinylcarbonyl)anilino]-butanoic acid | Structure | Potentially similar anti-inflammatory effects |
| 4-Oxo-4-[3-(1-morpholinylcarbonyl)anilino]-butanoic acid | Structure | Investigated for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
